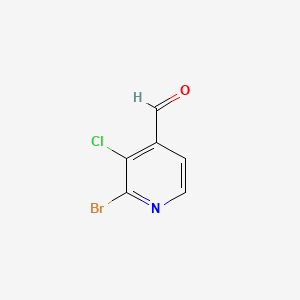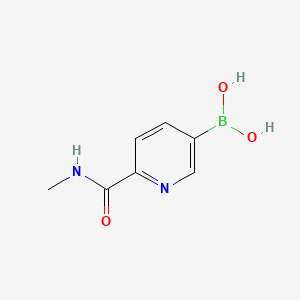
N-Boc-3-bromo-4-méthylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-bromo-4-methylindole: is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position of the indole ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural modification enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
Chemistry: N-Boc-3-bromo-4-methylindole serves as a versatile intermediate in the synthesis of complex organic molecules
Biology and Medicine: Indole derivatives, including N-Boc-3-bromo-4-methylindole, have shown promise in biological studies. They are investigated for their potential as anticancer, antiviral, and antimicrobial agents due to their ability to interact with biological targets.
Industry: In the chemical industry, N-Boc-3-bromo-4-methylindole is utilized in the development of new materials and fine chemicals. Its reactivity and stability make it a valuable building block for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-4-methylindole typically involves the bromination of 4-methylindole followed by the introduction of the Boc protecting group. One common method includes the following steps:
Bromination: 4-methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-4-methylindole.
Protection: The resulting 3-bromo-4-methylindole is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group to the nitrogen atom, resulting in N-Boc-3-bromo-4-methylindole.
Industrial Production Methods: While specific industrial production methods for N-Boc-3-bromo-4-methylindole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-3-bromo-4-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Sonogashira Coupling: Palladium catalysts, copper iodide, and alkynes in the presence of bases like triethylamine.
Buchwald-Hartwig Amination: Palladium catalysts, amines, and bases like sodium tert-butoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.
Deprotected Products: Removal of the Boc group yields 3-bromo-4-methylindole.
Mécanisme D'action
The mechanism of action of N-Boc-3-bromo-4-methylindole is primarily related to its ability to undergo substitution reactions. The bromine atom at the third position is a good leaving group, allowing the compound to participate in cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse indole derivatives. The Boc protecting group ensures the stability of the nitrogen atom during these reactions, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
- N-Boc-5-bromoindole
- N-Boc-3-bromoindole
- N-Boc-4-methylindole
Comparison: N-Boc-3-bromo-4-methylindole is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This dual substitution pattern enhances its reactivity and allows for the selective introduction of functional groups at specific positions. Compared to other similar compounds, N-Boc-3-bromo-4-methylindole offers greater versatility in synthetic applications, making it a valuable intermediate in the preparation of complex molecules.
Propriétés
IUPAC Name |
tert-butyl 3-bromo-4-methylindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXXRZFCVHOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153026 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-64-2 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

